2-(4-Fluorophenyl)-4-methyl-1H-imidazole
Overview
Description
2-(4-Fluorophenyl)-4-methyl-1H-imidazole is a derivative of imidazole, characterized by the presence of a fluorophenyl group. This structural modification endows the molecule with unique physical and chemical properties, making it a subject of interest in various chemical and biological studies.
Synthesis Analysis
The synthesis of imidazole derivatives, including 2-(4-Fluorophenyl)-4-methyl-1H-imidazole, involves several steps, typically starting from simple precursors through reactions such as cyclization, N-alkylation, and functional group modification. An example of synthesis involves the reaction of 4-fluorophenyl and methyl groups with an imidazole precursor, under conditions that promote the formation of the desired product (Jayashree et al., 2019).
Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole has been elucidated using techniques like X-ray diffraction, revealing a planar imidazole ring structure. The fluorophenyl and methyl groups are positioned in a way that affects the molecule's electronic and spatial configuration, influencing its reactivity and interaction with other molecules (Gayathri et al., 2010).
Scientific Research Applications
Antibacterial Activity of Schiff Base Metal Complexes
- Application Summary: The Schiff base ligand 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO) and its metal (II) complexes were synthesized and tested for their antibacterial activity .
- Methods of Application: The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The metal complexes formed had the general formulae [M (L) 2 (H 2 O) 2], where L = Schiff base ligand (C 13 H 9 ClFNO) and M = Mn, Co, Ni, Cu, and Zn .
- Results: The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
Synthesis of 2-amino-4-arylpyrimidine Derivatives
- Application Summary: 2-(4-Fluorophenyl)ethylamine may be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Fluorescence Studies of Nickel Phthalocyanine
- Application Summary: The synthesis, characterization, spectral, fluorescence properties of bis (4-fluorophenyl)-methoxy substituted nickel phthalocyanine were reported .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Acid–Base Regulated Inclusion Complexes
- Application Summary: Acid–base regulated inclusion complexes of β-cyclodextrin with 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride have been synthesized . These complexes display multistimuli-responsive chromic behaviors and photomodulable fluorescence .
- Methods of Application: The guest molecule 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride (FOV·Cl2) was designed and synthesized . The solid-state inclusion complex formed β-cyclodextrin (β-CD) and FOV2+ (in the ketone form) demonstrated multiple chromic behaviors under the external stimuli of light, heat and vapors of ammonia and some organic amines .
- Results: The chromic and fluorescent properties of the FOV2+@β-CD endow it with practical utility in inkless printing, ammonia sensing and multiple anti-counterfeiting .
Synthesis of 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide Derivatives
- Application Summary: 4-Fluorophenylacetonitrile is a starting reagent in the synthesis of 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Nonlinear Optical Material
- Application Summary: A new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized and characterized . This compound displays promising nonlinear optical properties .
- Methods of Application: The compound was synthesized and crystallized by a slow evaporation technique . .
- Results: The compound demonstrated multiple chromic behaviors under the external stimuli of light, heat, and vapors of ammonia and some organic amines . The third-order nonlinear susceptibility (χ(3)) value for the chalcone crystal is 369.294 × 10^-22 m^2 V^-2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .
Safety And Hazards
- Toxicity: Limited information is available on its toxicity. Standard safety precautions should be followed during handling.
- Environmental Impact: Assess its environmental persistence and potential effects on ecosystems.
- Health Risks: Evaluate potential risks to human health, including skin irritation, inhalation hazards, and carcinogenicity.
Future Directions
- Biological Evaluation : Investigate its anti-cancer activity against specific cell lines (e.g., MCF-7) and explore potential synergies with existing drugs.
- Structure-Activity Relationship (SAR) : Systematically modify the compound to optimize its pharmacological properties.
- Pharmacokinetics : Conduct pre-clinical studies to assess absorption, distribution, metabolism, and excretion.
- Formulation : Develop suitable formulations for oral or parenteral administration.
- Clinical Trials : Progress toward clinical trials to evaluate safety and efficacy in humans.
properties
IUPAC Name |
2-(4-fluorophenyl)-5-methyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUQCSPMWMEIML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146582 | |
Record name | 1H-Imidazole, 2-(4-fluorophenyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-4-methyl-1H-imidazole | |
CAS RN |
104575-40-8 | |
Record name | 2-(4-Fluorophenyl)-5-methyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104575-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole, 2-(4-fluorophenyl)-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104575408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 2-(4-fluorophenyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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